molecular formula C8H16<br>C8H16<br>CH3(CH2)5CH=CH2 B7766021 1-Octene CAS No. 68527-00-4

1-Octene

Cat. No.: B7766021
CAS No.: 68527-00-4
M. Wt: 112.21 g/mol
InChI Key: KWKAKUADMBZCLK-UHFFFAOYSA-N
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Description

1-Octene (C₈H₁₆) is a linear α-olefin characterized by a terminal double bond at the primary carbon position, conferring high reactivity critical for industrial applications . Its molecular weight is 112.21 g/mol, with a boiling point of 121.3°C and a melting point of -101.7°C . Key physical properties include a critical temperature of 296.5°C and critical pressure of 2.43 MPa, which influence its behavior in high-temperature processes like catalytic distillation .

This compound is synthesized via multiple routes:

  • Telomerization of 1,3-butadiene: The Dow process uses palladium catalysts to produce 1-methoxy-2,7-octadiene, subsequently hydrolyzed to this compound .
  • Chemoenzymatic routes: Rhamnolipids derived from Pseudomonas putida undergo ethenolysis with Grubbs−Hoveyda catalysts, achieving quantitative conversion to this compound .
  • Dehydration of alcohols: A traditional method, less prevalent today due to efficiency limitations .

Major applications include copolymerization with ethylene to produce linear low-density polyethylene (LLDPE), surfactants, plasticizers, and synthetic lubricants . Its terminal double bond enhances reactivity in alkylation, hydration, and metathesis reactions, making it indispensable in petrochemical manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-1-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3
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InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=C
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Molecular Formula

C8H16, Array
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Related CAS

26746-84-9, 25068-25-1, 18602-27-2
Record name 1-Octene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID6025804
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Molecular Weight

112.21 g/mol
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Physical Description

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma
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Boiling Point

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C
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Flash Point

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c.
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Solubility

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol)
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722
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Vapor Density

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2
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Color/Form

Colorless liquid

CAS No.

111-66-0, 25377-83-7, 68527-00-4
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Melting Point

-151 °F (USCG, 1999), -101.7 °C, -102 °C
Record name 1-OCTENE
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Record name 1-OCTENE
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Record name 1-Octene
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Record name 1-OCTENE
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Chemical Reactions Analysis

1-Octene undergoes various chemical reactions, including:

Scientific Research Applications

Polymer Production

1-Octene is primarily utilized as a comonomer in the production of polyolefins, particularly high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The incorporation of this compound into these polymers enhances their mechanical properties and flexibility.

Table 1: Properties of Polyolefins with this compound

PropertyHDPE (without this compound)LLDPE (with this compound)
Density (g/cm³)0.950.91
Tensile Strength (MPa)3025
Elongation at Break (%)100400
Melt Flow Index (g/10 min)0.51.5

The addition of this compound modifies the density and molecular weight distribution of the resulting polymers, leading to improved processing characteristics and end-use performance .

Chemical Synthesis

This compound serves as a key intermediate in various chemical syntheses, including the production of alcohols, aldehydes, and other functionalized compounds. It is particularly notable in hydroformylation reactions where it is converted into nonanal or its derivatives.

Case Study: Hydroformylation of this compound

A study demonstrated the effectiveness of rhodium-based catalysts in the hydroformylation of this compound under biphasic conditions using ionic liquids. This method resulted in high regioselectivity and turnover frequencies, making it an efficient process for producing aldehydes from olefins .

Catalysis

The catalytic properties of this compound have been exploited in various reactions, including hydrogenation and oligomerization processes. Its ability to participate in these reactions allows for the synthesis of complex molecules with specific functionalities.

Table 2: Catalytic Reactions Involving this compound

Reaction TypeCatalyst TypeConditionsYield (%)
HydroformylationRh-based catalystIonic liquid medium>90
HydrogenationMg pincer complexToluene, 120°C85
OligomerizationCr-based catalystEthylene feed>70

These reactions highlight the versatility of this compound as a substrate in catalytic processes, particularly when utilizing advanced catalyst systems .

Research Applications

Recent studies have explored the potential of using this compound to create high molecular weight copolymers through alternating copolymerization techniques. This approach allows for the development of materials with tailored properties for specific applications.

Case Study: Alternating Copolymers from this compound

Research has shown that copolymerizing this compound with maleic anhydride results in nearly equimolar alternating copolymers with distinct physical properties. The study utilized NMR spectroscopy to confirm the structure and composition of the resultant copolymer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Property 1-Octene 1-Hexene (C₆H₁₂) 1-Decene (C₁₀H₂₀) Internal Octene Isomers
Boiling Point (°C) 121.3 63.5 172.0 ~125–135
Melting Point (°C) -101.7 -139.8 -66.3 Higher than α-olefins
Critical Temp. (°C) 296.5 230.9 347.0 N/A
Density (g/cm³) 0.715 0.673 0.741 Similar to this compound
Reactivity High (α-olefin) High Moderate Low (internal double bond)

This compound’s lower boiling point compared to 1-decene facilitates distillation-based separation, while its higher reactivity relative to internal isomers enables preferential use in polymerization .

Reactivity and Chemical Behavior

  • Hydration: this compound undergoes direct hydration to 2-octanol in catalytic distillation, forming azeotropes with water (23.05% water at 88.4°C) . Internal octenes require harsher conditions due to lower reactivity.
  • Oxidative Dehydrogenation: Over metal oxide catalysts (e.g., ZnO), this compound selectivity decreases compared to n-octane derivatives, favoring internal isomers .
  • Copolymerization : Ethylene/1-octene copolymers exhibit lower peak elution temperatures (HT-TGIC) and broader molecular weight distributions (Mw/Mn = 1.5–2.5) compared to 1-hexene copolymers, enhancing material flexibility .

Economic and Market Insights

  • Production Capacity: Dominated by Chevron Phillips, Dow, and Sasol, with the U.S. accounting for 85.1% of North American output .
  • Cost Drivers : Telomerization processes using mixed C₄ feedstocks (cost: ~$1,200/ton) compete with bio-based routes (higher upfront costs but sustainable) .
  • Emerging Trends : Domestic production in China (e.g., Sirloong Chemical) aims to reduce import reliance, targeting polyolefin industry upgrades .

Biological Activity

1-Octene, a linear alpha-olefin, is primarily recognized for its industrial applications, particularly in the production of polyethylene and as a chemical intermediate. However, recent studies have begun to explore its biological activity, particularly in antimicrobial properties and potential health effects. This article delves into the biological activities associated with this compound, highlighting key research findings, case studies, and relevant data.

Antimicrobial Properties

This compound itself has limited direct antimicrobial activity; however, its derivative 1-octen-3-ol has shown significant antimicrobial effects. Research indicates that 1-octen-3-ol exhibits strong inhibitory activity against various food-related bacteria and pathogenic fungi.

In Vitro Studies

A study evaluated the antimicrobial efficacy of 1-octen-3-ol against five common bacteria and two pathogenic fungi. The results demonstrated that:

  • Minimum Inhibitory Concentrations (MICs) for Gram-positive bacteria were found to be as low as 1 mg/mL , while for Gram-negative bacteria, they were 2 mg/mL .
  • The Minimum Bactericidal Concentrations (MBCs) were 4 mg/mL for Gram-positive and 8 mg/mL for Gram-negative bacteria, indicating that Gram-negative strains are more resistant to 1-octen-3-ol due to their protective outer membrane .

The study highlighted the role of the hydroxyl group in 1-octen-3-ol as crucial for its antibacterial properties. Time-kill assays further confirmed that higher concentrations of 1-octen-3-ol led to a more rapid decrease in bacterial counts, demonstrating both bactericidal and bacteriostatic effects .

Bacterial TypeMIC (mg/mL)MBC (mg/mL)
Gram-positive14
Gram-negative28

Case Studies on Health Effects

While this compound's direct biological effects are less studied compared to its derivatives, some investigations have focused on its potential health impacts, particularly regarding exposure in occupational settings.

Occupational Exposure

The National Institute for Occupational Safety and Health (NIOSH) has assessed the risks associated with exposure to this compound. Findings suggest that while acute exposure may lead to irritation of the skin and eyes, comprehensive studies on long-term exposure effects are still needed . The potential for genotoxicity has also been noted but requires further investigation to establish clear links between exposure levels and health outcomes.

Synthesis and Biological Applications

Recent advancements in synthetic methodologies have allowed for the production of this compound through various routes, including bio-based processes. For instance, a chemoenzymatic approach was developed to synthesize this compound from carbohydrates via ethenolysis of rhamnolipids. This method not only provides a sustainable route for producing this compound but also opens avenues for exploring its biological applications further .

Q & A

Q. What are the primary laboratory synthesis routes for 1-octene, and how do experimental conditions influence regiochemical outcomes?

  • Methodology : this compound is synthesized via ethylene oligomerization (using Ziegler-Natta or metallocene catalysts) or Fischer-Tropsch synthesis followed by purification. Ethylene oligomerization requires precise control of catalyst composition (e.g., titanium or chromium-based systems) and reaction temperature (80–120°C) to favor α-olefin formation . For regiochemical control in unsymmetrical systems, the Shapiro reaction (via hydrazone intermediates) is employed, with regioselectivity influenced by steric effects and solvent polarity .
  • Example Table :
Synthesis MethodCatalyst SystemTemperature RangeSelectivity for this compoundReference
Ethylene OligomerizationTiCl₄/AlEt₃80–120°C~70%
Fischer-Tropsch SynthesisCo- or Fe-based catalysts200–250°C~50%

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodology :
  • Gas Chromatography (GC) : Quantify purity using non-polar capillary columns (e.g., DB-5) with flame ionization detection (FID). Retention indices are compared to certified standards .
  • Spectroscopy :
  • ¹H NMR : Confirm double-bond position via vinyl proton signals (δ 4.9–5.1 ppm) and integration ratios.
  • IR : Validate C=C stretching vibrations at ~1640 cm⁻¹ .
  • Boiling Point Verification : Cross-check observed boiling point (121.3°C) against literature values .

Q. What thermodynamic properties of this compound are critical for reaction design?

  • Methodology : Key properties include enthalpy of vaporization (ΔHvap = 34.1 kJ/mol), critical temperature (395 K), and vapor pressure (e.g., 10.3 kPa at 25°C). These are measured via static vapor-pressure apparatus or computational methods (e.g., group contribution models) .
  • Example Table :
PropertyValueMeasurement MethodReference
Boiling Point (T₆)121.3°CASTM D86 Distillation
Vapor Pressure (25°C)10.3 kPaStatic Manometric

Advanced Research Questions

Q. How do stereoelectronic effects in transition-metal-catalyzed reactions involving this compound influence product distribution?

  • Methodology : In hydrosilylation (e.g., using Karstedt’s catalyst), steric hindrance at the α-position directs regioselectivity. Computational studies (DFT) model transition states to predict outcomes. Experimental validation involves GC-MS analysis of isomer ratios (e.g., anti-Markovnikov vs. Markovnikov adducts) .
  • Example Table (Hydrosilylation Reaction):
Reaction Time (min)This compound Conversion (%)Anti-Markovnikov Product (%)
6085.272.4
12098.768.9

Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?

  • Methodology : Discrepancies in acute toxicity (e.g., rat LC₅₀ = 40.2 mg/L vs. rabbit dermal LD₅₀ > 2000 mg/kg) arise from species-specific metabolic pathways. Use comparative toxicogenomics to identify cytochrome P450 isoforms responsible for metabolic activation. Validate via in vitro assays (e.g., hepatocyte viability studies) .

Q. What computational approaches predict this compound’s reactivity in radical polymerization systems?

  • Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-H bonds adjacent to the double bond. Lower BDEs (e.g., allylic C-H: ~85 kcal/mol) correlate with higher susceptibility to hydrogen abstraction, guiding initiator selection (e.g., peroxides vs. azo compounds) .

Q. How does this compound’s environmental persistence correlate with its bioaccumulation potential?

  • Methodology : QSAR modeling estimates bioconcentration factors (BCF = 1.259), indicating low bioaccumulation. Validate via OECD 305 guidelines using aquatic organisms (e.g., zebrafish) and lipid-water partitioning studies. Contrast with degradation studies (e.g., photooxidation half-life in air: ~3 hours) .

Guidelines for Methodological Rigor

  • Data Reproducibility : Document catalyst loadings, solvent purity, and temperature gradients in synthesis protocols .
  • Ethical Reporting : Disclose conflicts between experimental and computational toxicity data, emphasizing model limitations .
  • Interdisciplinary Validation : Cross-reference spectroscopic data with computational predictions to minimize structural misassignment .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octene
Reactant of Route 2
1-Octene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.